3-Ethynyl-5-fluoro-4-methylpyridine
Description
3-Ethynyl-5-fluoro-4-methylpyridine is a pyridine derivative characterized by a triple bond (ethynyl group) at position 3, a fluorine atom at position 5, and a methyl group at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The ethynyl group enhances reactivity for cross-coupling reactions, while the fluorine atom contributes to metabolic stability and bioavailability.
Properties
Molecular Formula |
C8H6FN |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
3-ethynyl-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 |
InChI Key |
ZATIRAWYMVLHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1C#C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents and molecular weights of 3-Ethynyl-5-fluoro-4-methylpyridine with analogs synthesized in European patents (EP 2 970 173 B1):
Key Observations :
- Substituent Diversity: The target compound lacks the imino (-NH-) linkage and aryl substituents present in patent-synthesized analogs. Its ethynyl group distinguishes it from methoxy or hydroxymethyl groups in analogs, which may reduce hydrogen-bonding capacity but enhance electrophilicity.
- Halogen Placement : Fluorine at position 5 (target) vs. chlorine/fluorine on aryl rings (analogs) suggests divergent electronic effects. Fluorine on the pyridine core directly influences ring electron density, whereas halogenated aryl groups in analogs modulate steric and electronic properties indirectly.
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